[1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl-
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Overview
Description
5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline is a complex organic compound with the molecular formula C17H13NO2. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline typically involves multiple steps. One common route starts with the chloromethylation of dibenzo[b,e][1,4]dioxin, followed by a series of reactions to form the desired tetracyclic structure . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline include other isoquinoline derivatives, such as:
Benz[g]isoquinoline-5,10-dione: Known for its antibacterial and antifungal activities.
[1,4]benzodioxino[2,3-g]isoquinoline: Another derivative with similar structural features.
The uniqueness of 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other isoquinoline derivatives .
Biological Activity
[1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl- (CAS No. 204459-33-6) is a complex organic compound belonging to the isoquinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in cancer therapy and antimicrobial treatments.
The molecular formula of 5,12-dimethyl-[1,4]benzodioxino[2,3-g]isoquinoline is C17H13NO2 with a molecular weight of 263.29 g/mol. Its structure features a tetracyclic arrangement that contributes to its biological activity.
Property | Value |
---|---|
CAS No. | 204459-33-6 |
Molecular Formula | C17H13NO2 |
Molecular Weight | 263.29 g/mol |
IUPAC Name | 5,12-dimethyl-[1,4]benzodioxino[2,3-g]isoquinoline |
InChI Key | GOLRTZAKBMGUEZ-UHFFFAOYSA-N |
The biological activity of 5,12-dimethyl-[1,4]benzodioxino[2,3-g]isoquinoline is believed to involve its interaction with various molecular targets. It may modulate enzyme activity or bind to specific receptors, leading to alterations in cellular pathways. The precise mechanisms remain an active area of research.
Anticancer Properties
Research indicates that 5,12-dimethyl-[1,4]benzodioxino[2,3-g]isoquinoline exhibits significant anticancer activity. A study highlighted its structural similarity to ellipticine, a known antitumor agent. The compound's ability to inhibit tumor cell proliferation has been demonstrated in vitro:
- Study Findings : In vitro assays showed that the compound effectively reduced the viability of various cancer cell lines.
- Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
Another prominent biological activity is its antimicrobial properties. Several studies have reported that derivatives of isoquinoline compounds possess antibacterial and antifungal effects:
- Testing : The compound was tested against common bacterial strains and fungi.
- Results : It exhibited notable inhibition zones in agar diffusion tests, suggesting strong antimicrobial potential.
Case Study 1: Antitumor Efficacy
A study published in Synlett explored the deoxygenation of a precursor compound using iron complexes to yield 5,12-dimethyl-[1,4]benzodioxino[2,3-g]isoquinoline. This study demonstrated the compound's potential as an antitumor agent through various assays that confirmed its efficacy against specific cancer types .
Case Study 2: Antimicrobial Testing
In a comparative study on isoquinoline derivatives published in Australian Journal of Chemistry, researchers evaluated the antimicrobial properties of several compounds including 5,12-dimethyl-[1,4]benzodioxino[2,3-g]isoquinoline. Results indicated that it possessed significant antibacterial activity against Gram-positive bacteria .
Properties
CAS No. |
204459-33-6 |
---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5,12-dimethyl-[1,4]benzodioxino[2,3-g]isoquinoline |
InChI |
InChI=1S/C17H13NO2/c1-10-12-7-8-18-9-13(12)11(2)17-16(10)19-14-5-3-4-6-15(14)20-17/h3-9H,1-2H3 |
InChI Key |
GOLRTZAKBMGUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1OC4=CC=CC=C4O3)C |
Origin of Product |
United States |
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